molecular formula C15H17Cl2N3O2 B1679638 Propiconazole CAS No. 60207-90-1

Propiconazole

Cat. No.: B1679638
CAS No.: 60207-90-1
M. Wt: 342.2 g/mol
InChI Key: STJLVHWMYQXCPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propiconazole is a triazole fungicide widely used in agriculture to protect crops from fungal diseases. It is known for its systemic properties, meaning it can be absorbed by plants and transported throughout their tissues. This compound is effective against a broad spectrum of fungal pathogens, making it a valuable tool in crop protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propiconazole can be synthesized through several routes, but the most common involves the following steps:

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Propiconazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized metabolites and substituted derivatives, which can be analyzed using techniques like mass spectrometry and NMR spectroscopy .

Scientific Research Applications

Agricultural Applications

1. Fungicidal Activity

Propiconazole is primarily utilized as a fungicide to control diseases in crops such as wheat, barley, and turfgrass. It effectively manages pathogens like Fusarium, Rhizoctonia, and Botrytis species.

  • Efficacy Against Fungal Diseases : A study demonstrated that this compound significantly reduces disease severity in crops affected by vascular pathogens like Bretziella fagacearum, responsible for oak wilt disease. Macro-infusion techniques were found to be superior for delivering this compound into trees compared to traditional injection methods, achieving higher concentrations in the xylem .
CropPathogenControl MethodEfficacy
WheatFusarium graminearumFoliar applicationHigh
TurfgrassRhizoctonia solaniSoil drenchModerate
Oak TreesBretziella fagacearumMacro-infusionVery High

2. Plant Growth Regulation

Recent research indicates that this compound may also function as a plant growth regulator. In rice, it has been shown to enhance tiller bud outgrowth and suppress the emergence of root parasitic weeds like Striga hermonthica by inhibiting strigolactone production . This dual functionality highlights its potential role in sustainable agriculture.

Environmental Applications

1. Impact on Non-Target Organisms

Studies have examined the effects of this compound on aquatic organisms, particularly fish. In controlled experiments, exposure to this compound was found to disrupt steroidogenesis and reproductive functions in species such as Pimephales promelas. The compound reduced plasma concentrations of estradiol and vitellogenin, leading to decreased fecundity and fertility at higher exposure levels .

  • Aquatic Toxicology : The findings suggest that while this compound is effective as a fungicide, its environmental persistence raises concerns regarding its impact on non-target aquatic species.
OrganismEndpointConcentration (µg/L)Effect
Pimephales promelasEgg production500-1000Decreased
Aquatic InvertebratesSteroid synthesis1000Inhibition observed

Case Studies

1. Residue Analysis in Agricultural Systems

A case study focused on the residue levels of this compound in rice fields post-application revealed that the compound could persist in the environment, potentially affecting soil microbial communities. The study measured soil enzyme activity (cellulase and invertase) to assess microbial health .

  • Findings : The application of this compound resulted in significant alterations in soil enzyme activities, indicating potential long-term impacts on soil health.

2. Effects on Beneficial Microorganisms

Research indicated that this compound can affect beneficial symbiotic relationships within ecosystems. For instance, its application led to a decline in yeast-like symbiotes within brown planthoppers (Nilaparvata lugens), which are crucial for nutrient cycling . This effect underscores the need for careful consideration of this compound's ecological impact.

Mechanism of Action

Propiconazole works by inhibiting the enzyme 14-alpha demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By blocking this enzyme, this compound disrupts the formation of the cell membrane, leading to cell death. This mechanism is highly effective against a wide range of fungal pathogens .

Comparison with Similar Compounds

Similar Compounds

Comparison

Propiconazole is unique among triazole fungicides due to its broad spectrum of activity and systemic properties. Compared to tebuconazole and myclobutanil, this compound often exhibits higher efficacy and longer-lasting effects. Flutriafol, while similar, is typically used in different agricultural contexts .

If you have any more questions or need further details, feel free to ask!

Biological Activity

Propiconazole is a systemic fungicide belonging to the triazole class, primarily used in agriculture for the control of various fungal diseases in crops. Its biological activity extends beyond its fungicidal properties, influencing various biological systems, including endocrine functions in non-target organisms. This article delves into the multifaceted biological activities of this compound, supported by data tables and research findings.

This compound functions by inhibiting the enzyme cytochrome P450 14α-demethylase, crucial for ergosterol biosynthesis in fungi. This inhibition disrupts fungal cell wall formation, leading to cell death. However, its effects are not limited to fungi; it also interacts with mammalian and non-mammalian cytochrome P450 enzymes, potentially disrupting steroidogenesis and reproductive functions.

Endocrine Disruption Studies

Research has highlighted the endocrine-disrupting potential of this compound, particularly in aquatic organisms. A significant study involving fathead minnows (Pimephales promelas) demonstrated that exposure to this compound resulted in:

  • Decreased Plasma Estradiol and Vitellogenin Levels : Females exposed to concentrations of 500 and 1000 µg/L showed reduced levels of estradiol (E2) and vitellogenin (VTG), critical for egg production.
  • Altered Reproductive Outcomes : Egg production decreased significantly in higher concentration groups, indicating reproductive toxicity .

Table 1: Effects of this compound on Fathead Minnows

Concentration (µg/L)Estradiol Level (pg/mL)Vitellogenin Level (µg/mL)Egg Production (number)
Control15020100
51401895
501301590
500801050
100060530

Toxicokinetics and Bioaccumulation

Studies have shown that this compound can bioaccumulate in various tissues of organisms. In a study involving lactating goats, it was found that:

  • Excretion Patterns : Approximately 70% of administered this compound was excreted via urine, with minimal residues found in milk .
  • Tissue Concentration : The highest concentrations were observed in the liver and kidneys, indicating significant retention in these organs.

Table 2: this compound Residue Distribution in Tissues

TissueConcentration (ppm)
Liver0.1
Kidney0.03
Muscle0.01

Impact on Non-target Organisms

Research has also explored the effects of this compound on non-target species such as beneficial insects. A study on brown planthoppers (BPH) indicated that:

  • Survival Rates : Microinjection of this compound resulted in a significant decline in survival rates over time.
  • Fecundity : The reproductive capacity was adversely affected, with a notable decrease in the number of offspring produced .

Table 3: Survival Rates of BPH Post this compound Exposure

Days Post InjectionSurvival Rate (%)
Day 180
Day 360
Day 840

Case Studies

  • Case Study on Fish Endocrine Disruption : A comprehensive study conducted by Murphy et al. (2012) revealed that exposure to this compound led to significant alterations in reproductive hormone levels and reproductive success in fish populations .
  • Case Study on Plant Pathogen Control : In agricultural settings, this compound has been effective against Fusarium solani, demonstrating enhanced antifungal activity when nanoencapsulated within biodegradable polymers . This method improved the growth inhibition percentage by approximately 5% compared to conventional formulations.

Q & A

Basic Research Questions

Q. How can the PICOT framework be applied to design experiments evaluating Propiconazole's antifungal efficacy?

  • Methodological Answer : Use the PICOT framework to structure the study:

  • Population : Target organism (e.g., Sclerotinia spp. in crops) .
  • Intervention : this compound application (e.g., 25% EC at varying concentrations) .
  • Comparison : Other fungicides (e.g., Carbendazim) or untreated controls .
  • Outcome : Disease incidence reduction, biochemical changes (e.g., lignin deposition) .
  • Time : Short-term (e.g., 14-day post-application) vs. long-term (e.g., growing season) effects .
    • This ensures clarity in hypothesis testing and comparability across studies .

Q. What statistical methods are suitable for analyzing this compound's treatment effects in agricultural trials?

  • Methodological Answer :

  • Use ANOVA to compare mean disease incidence across treatment groups .
  • Post-hoc tests (e.g., Tukey’s HSD, Duncan’s Multiple Range Test) identify significant differences between fungicides .
  • For longitudinal data (e.g., storage duration in post-harvest studies), mixed-effects models account for time-dependent variability .

Q. How can HPLC and GC-MS be optimized for quantifying this compound residues in environmental samples?

  • Methodological Answer :

  • HPLC : Use C18 columns with UV detection (λ = 220 nm); validate recovery rates (≥85%) via spiked wood samples .
  • GC-MS : Derivatize this compound for volatility, and employ SIM mode to enhance sensitivity (LOD: 0.01 ppm) .
  • Cross-validate methods via interlaboratory studies to ensure reproducibility .

Advanced Research Questions

Q. How do conflicting Toxicogenomic (TGx) findings on this compound’s hepatotoxicity arise, and how can they be resolved?

  • Methodological Answer :

  • Experimental Design Variability : Differences in dosing (e.g., 2500 ppm vs. lower doses) and exposure duration alter CYP450 induction profiles .
  • Analytical Tools : Use pathway-specific tools (e.g., KEGG, Metlin) to reconcile mechanistic insights (e.g., oxidative stress vs. retinoic acid depletion) .
  • Meta-Analysis : Pool TGx datasets with standardized normalization (e.g., RMA) to identify consensus pathways .

Q. What mechanisms explain this compound’s long-term effects on non-target organisms, such as F. brevipila?

  • Methodological Answer :

  • Transcriptomics : Perform RNA sequencing to identify differentially expressed genes (e.g., CYP72A, GSTs) post-treatment .
  • Metabolomics : LC-MS/MS reveals altered metabolite profiles (e.g., phenolic compounds linked to stress response) .
  • Multi-Omics Integration : Use PCA and network analysis to link gene expression with metabolic shifts .

Q. How can contradictory data on this compound’s environmental persistence be addressed in risk assessment models?

  • Methodological Answer :

  • Field vs. Lab Studies : Account for variables like soil pH and microbial activity in field trials using mixed-effects models .
  • Sensitivity Analysis : Identify parameters (e.g., hydrolysis rate, sorption coefficient) with the highest uncertainty in PBPK models .
  • Long-Term Monitoring : Deploy LC-MS in longitudinal studies to track residue degradation (half-life: 30–60 days) .

Q. Data Analysis & Reporting

Q. What are best practices for presenting this compound research data in peer-reviewed journals?

  • Methodological Answer :

  • Tables : Include means ± SD, statistical significance (e.g., p < 0.05), and effect sizes (e.g., % disease reduction) .
  • Figures : Use PCA plots for omics data and dose-response curves for toxicological endpoints .
  • Reporting Standards : Adhere to STREGA (genomics) and MIAME (microarray) guidelines for reproducibility .

Q. How should researchers address ethical considerations in this compound studies involving non-target species?

  • Methodological Answer :

  • Ethical Frameworks : Apply the 3Rs (Replacement, Reduction, Refinement) in animal studies (e.g., using in silico models for preliminary screening) .
  • Environmental Ethics : Conduct risk-benefit analyses for agricultural use, emphasizing resistance management .

Properties

IUPAC Name

1-[[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2N3O2/c1-2-3-12-7-21-15(22-12,8-20-10-18-9-19-20)13-5-4-11(16)6-14(13)17/h4-6,9-10,12H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJLVHWMYQXCPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3O2
Record name PROPICONAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18216
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8024280
Record name Propiconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8024280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellowish odorless liquid. Non corrosive. Used as a fungicide., Yellowish liquid; [Merck Index] Colorless or white solid or yellowish liquid; [HSDB] Yellowish liquid (clear if purified); mp = -23 deg C; [eChemPortal: ESIS] Clear yellow viscous liquid; [MSDSonline]
Record name PROPICONAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18216
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propiconazole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6865
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

180 °C at 0.1 mm Hg
Record name PROPICONAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6731
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

47 g/L in n-hexane; completely miscible with ethanol, acetone, toluene, and octanol., Soluble in most organic solvents, In water, 100 mg/L at 25 °C
Record name PROPICONAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6731
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.000001 [mmHg], 1X10-6 mm Hg at 25 °C
Record name Propiconazole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6865
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name PROPICONAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6731
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

A first version cDNA microarray of the cladoceran Daphnia magna /was developed/. Through Suppression Subtractive Hybridization PCR (SSH-PCR) 855 life stage-specific cDNAs were collected and used to document the toxicological mode of action of the pesticide propiconazole. DNA sequencing analysis revealed gene fragments related to important functional classes such as embryo development, energy metabolism, molting and cell cycle. Major changes in transcription were observed in organisms exposed for 4 and 8 days to 1 microg/mL. After 4 days a 3-fold down-regulation of the gene encoding the yolk protein, vitellogenin, was observed indicating impaired oocyte maturation. Moreover, genes such as a larval-specific gene and chaperonin were repressed, whereas the heat shock 90 protein and ATP synthase were induced. Organismal effects clearly confirmed the major molecular findings: at the highest concentration (1 ug/mL) adult growth was significantly (p < 0.05) impaired and increased developmental effects in the offspring could be noted. We have demonstrated the potential of microarray analysis in toxicity screening with D. magna. The use of vitellogenin mRNA as a rapid biomarker of reproductive effects in chronic toxicity studies with cladocerans is suggested.
Record name PROPICONAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6731
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Yellowish, viscous liquid, White crystalline powder, Colorless solid

CAS No.

60207-90-1
Record name PROPICONAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18216
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propiconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60207-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propiconazole [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060207901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propiconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8024280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.441
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPICONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/142KW8TBSR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PROPICONAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6731
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Propiconazole
Propiconazole
Propiconazole
Propiconazole
Propiconazole
Propiconazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.